molecular formula C8H17ClN2O2 B13691638 2-(4-Methylpiperazin-1-YL)propanoic acid hcl

2-(4-Methylpiperazin-1-YL)propanoic acid hcl

Cat. No.: B13691638
M. Wt: 208.68 g/mol
InChI Key: ZQWZGCIPCQYNMB-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H16N2O2·HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride typically involves the reaction of 4-methylpiperazine with a suitable propanoic acid derivative. One common method involves the reaction of 4-methylpiperazine with 3-chloropropanoic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives .

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological molecules, leading to changes in their activity or function. For example, the compound may act as an agonist or antagonist at certain receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C8H16N2O2.ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;/h7H,3-6H2,1-2H3,(H,11,12);1H

InChI Key

ZQWZGCIPCQYNMB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C.Cl

Origin of Product

United States

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